REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[O:6][CH:7]=[CH:8][CH:9]=1)=[O:4].[C:10]([O:14][CH3:15])(=[O:13])[CH:11]=[CH2:12]>>[CH3:1][O:2][C:3]([C:5]1[O:6][C:7]([CH:12]=[CH:11][C:10]([O:14][CH3:15])=[O:13])=[CH:8][CH:9]=1)=[O:4]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1OC=CC1
|
Name
|
|
Quantity
|
0.939 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1OC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed from the obtained reaction solution by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the solid residue
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC=C(O1)C=CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.65 g | |
YIELD: PERCENTYIELD | 28% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |